molecular formula C6H10N4O2S B3163337 4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid CAS No. 883544-48-7

4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid

Cat. No.: B3163337
CAS No.: 883544-48-7
M. Wt: 202.24 g/mol
InChI Key: AZCSQHICDPMUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid can be compared with other similar compounds, such as:

  • 4-Methylsulfanyl-2-tetrazol-1-yl-acetic acid
  • 4-Methylsulfanyl-2-tetrazol-1-yl-propionic acid
  • 4-Methylsulfanyl-2-tetrazol-1-yl-valeric acid

These compounds share similar structural features but differ in the length of the carbon chain attached to the tetrazole ring. The uniqueness of this compound lies in its specific carbon chain length and the presence of the methylsulfanyl group, which can influence its chemical properties and reactivity .

Properties

IUPAC Name

4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-13-3-2-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCSQHICDPMUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid
Reactant of Route 2
4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid
Reactant of Route 3
4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid
Reactant of Route 4
Reactant of Route 4
4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid
Reactant of Route 5
4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid
Reactant of Route 6
4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid

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